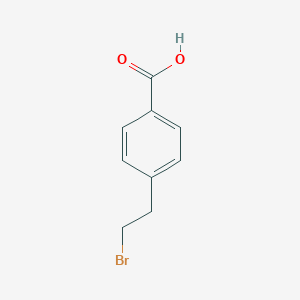

4-(2-Bromoethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-bromoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMRWJWLBHHGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200039 | |

| Record name | 4-(2-Bromoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52062-92-7 | |

| Record name | 4-(2-Bromoethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52062-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromoethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052062927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Bromoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-BROMOETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318Q74HHX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromoethyl)benzoic Acid (CAS: 52062-92-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)benzoic acid, with the CAS number 52062-92-7, is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a carboxylic acid group and a bromoethyl substituent on a benzene ring, allows for a variety of chemical transformations, making it an important intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 52062-92-7 | [2][3] |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Melting Point | 209-215 °C | [1] |

| Boiling Point (Predicted) | 332.5 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoic acid, 4-(2-bromoethyl)-; p-(2-Bromoethyl)benzoic acid | [2][3] |

| InChI | InChI=1S/C9H9BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | [2] |

| InChIKey | BKMRWJWLBHHGCF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CC=C1CCBr)C(=O)O | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons, the methylene protons of the ethyl chain, and the carboxylic acid proton.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the aromatic ring and the C-Br bond.[6]

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound reveals a molecular ion peak corresponding to its molecular weight, as well as fragmentation patterns characteristic of its structure.[2]

Synthesis

A common and effective method for the synthesis of this compound is the free-radical bromination of 4-ethylbenzoic acid. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, under thermal or photochemical conditions.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

4-Ethylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (handle with care, potential for explosion)

-

Carbon tetrachloride (or a safer alternative solvent like acetonitrile)[7]

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be monitored by TLC.

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Development

The dual functionality of this compound makes it a versatile intermediate in the synthesis of pharmaceutical compounds. The carboxylic acid group can be converted into esters, amides, or other derivatives, while the bromoethyl group is susceptible to nucleophilic substitution reactions.

This compound is a key building block for various research molecules and has the potential for use in the synthesis of APIs. The bromoethyl group can be reacted with amines, thiols, or other nucleophiles to introduce diverse functionalities, while the carboxylic acid can serve as a handle for further modifications or for modulating the pharmacokinetic properties of a drug candidate.

Caption: Applications in drug development.

Safety and Handling

This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[8]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its well-defined chemical properties, coupled with its straightforward synthesis, make it an attractive starting material for the preparation of a wide range of complex molecules. This guide provides essential technical information for researchers and scientists working with this compound, highlighting its potential in the creation of novel therapeutic agents.

References

- 1. 52062-92-7 this compound AKSci X8053 [aksci.com]

- 2. This compound | C9H9BrO2 | CID 104068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. This compound(52062-92-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(52062-92-7) IR Spectrum [chemicalbook.com]

- 7. 4'-(2-Bromoethyl)benzoic acid (CAS 52062-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 4-(2-Bromoethyl)benzoic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-(2-Bromoethyl)benzoic acid, a valuable bifunctional molecule in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its characteristics, experimental protocols, and potential applications.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound at room temperature. Its bifunctional nature, possessing both a carboxylic acid and a primary alkyl bromide, makes it a versatile reagent for introducing a 4-carboxyphenethyl moiety into various molecular scaffolds.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52062-92-7 | NIST[2] |

| Molecular Formula | C₉H₉BrO₂ | NIST[2] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1CCBr)C(=O)O | PubChem[1] |

| InChI Key | BKMRWJWLBHHGCF-UHFFFAOYSA-N | NIST[2] |

| Physical Property | Value | Source |

| Melting Point | 206-208 °C | ChemicalBook |

| Boiling Point (Predicted) | 332.5 ± 25.0 °C at 760 mmHg | ChemicalBook |

| Density (Predicted) | 1.548 ± 0.06 g/cm³ | ChemicalBook |

| Appearance | White to off-white solid | N/A |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water and nonpolar solvents. | N/A |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Availability and Key Features | Source |

| Infrared (IR) | Gas-phase IR spectrum is available. Key peaks would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-Br stretch (~600-700 cm⁻¹). | NIST[2] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum is available. | NIST[2] |

| ¹H NMR | Data is available. Expected signals would include aromatic protons, and two triplets for the -CH₂-CH₂-Br group. | ChemicalBook |

| ¹³C NMR | Data is available. Expected signals would include those for the carboxylic acid carbon, aromatic carbons, and the two aliphatic carbons. | N/A |

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of similar bromoalkyl arenes involves the bromination of the corresponding alcohol. Therefore, a likely precursor is 4-(2-hydroxyethyl)benzoic acid.

Reaction Scheme:

4-(2-Hydroxyethyl)benzoic acid + PBr₃ → this compound

Figure 1: Proposed synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 4-(2-hydroxyethyl)benzoic acid in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus tribromide (PBr₃).

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization.

Purification by Recrystallization

A general protocol for the purification of benzoic acid derivatives can be adapted for this compound.

Figure 2: General workflow for the recrystallization of this compound.

Methodology:

-

Solvent Selection: A mixed solvent system, such as ethanol and water, is likely to be effective. The crude product should be soluble in the hot solvent mixture and sparingly soluble at room temperature.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system with stirring.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.

Methodology:

-

Column: A C18 column is suitable for this separation.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzoic acid chromophore (around 230-254 nm).

Reactivity and Stability

The chemical reactivity of this compound is dominated by the two functional groups: the carboxylic acid and the alkyl bromide.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. The acidity of the carboxylic proton allows for salt formation with bases.

-

Alkyl Bromide Group: The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles (e.g., azides, thiols, amines, cyanides), allowing for the introduction of diverse functionalities. It can also undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base to form 4-vinylbenzoic acid.

Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark). It may be sensitive to strong bases, which could promote elimination or hydrolysis of the bromide. Prolonged exposure to high temperatures may lead to degradation. Benzoic acid and its derivatives are generally stable in aqueous solutions at room temperature.

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry and drug development due to its bifunctional nature, which allows it to act as a linker or be incorporated into more complex molecular architectures.

Role as a Linker Molecule

The carboxylic acid and the alkyl bromide functionalities can be orthogonally functionalized. For example, the carboxylic acid can be coupled to an amine-containing biomolecule (e.g., a peptide or protein) using standard coupling reagents, and the bromoethyl group can then be used to attach another molecule of interest via nucleophilic substitution.

Figure 3: Logical relationship of this compound as a linker.

Precursor for Bioactive Molecules

The bromoethyl group can be readily converted to other functional groups, making this compound a versatile starting material for the synthesis of various biologically active molecules. For instance, substitution of the bromine with an azide group provides a precursor for "click" chemistry reactions.

Safety and Handling

This compound is classified as an irritant.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash hands thoroughly after handling.

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile bifunctional compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its well-defined physical and chemical properties, combined with the reactivity of its carboxylic acid and alkyl bromide moieties, make it an important tool for researchers and drug development professionals. This guide provides a foundational understanding of this compound, enabling its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the Core Molecular Attributes of 4-(2-Bromoethyl)benzoic acid

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing essential data on the molecular properties of 4-(2-Bromoethyl)benzoic acid.

Data Presentation: Core Molecular Properties

The fundamental quantitative data for this compound are summarized below. This information is pivotal for experimental design, chemical synthesis, and analytical characterization.

| Property | Value |

| Molecular Formula | C9H9BrO2[1][2][3] |

| Molecular Weight | 229.07 g/mol [1][2][3] |

| Monoisotopic Mass | 227.97859 Da[2] |

Mandatory Visualization: Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

Caption : Core properties of this compound.

Experimental Protocols

Detailed methodologies for determining the molecular weight of a compound like this compound typically involve mass spectrometry.

Protocol: Molecular Weight Determination via Mass Spectrometry

-

Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in a high-purity solvent such as methanol or acetonitrile. This stock is then diluted to a final concentration of 1-10 µg/mL for analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is calibrated according to the manufacturer's specifications using a standard calibration mixture.

-

Ionization: The prepared sample is introduced into the instrument's ion source, typically an electrospray ionization (ESI) source, operating in negative ion mode to deprotonate the carboxylic acid.

-

Data Acquisition: The mass analyzer is set to scan a mass range that includes the expected m/z (mass-to-charge ratio) of the deprotonated molecule [M-H]⁻, which would be approximately 228.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the [M-H]⁻ ion. The precise mass is used to confirm the molecular formula and weight.

Signaling Pathways & Experimental Workflows

While specific signaling pathways involving this compound are subject to ongoing research, a general workflow for investigating the biological activity and mechanism of action for a novel compound is outlined below.

Caption : General workflow for drug discovery and pathway analysis.

References

4-(2-Bromoethyl)benzoic acid structure and IUPAC name

An In-Depth Technical Guide to 4-(2-Bromoethyl)benzoic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, and its role as a substrate in enzymatic reactions. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, biochemistry, and drug development.

Chemical Structure and IUPAC Name

This compound is a disubstituted aromatic compound. It features a benzoic acid core with a 2-bromoethyl group attached to the fourth carbon (para position) of the benzene ring.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₉BrO₂[1]

-

Synonyms: p-(2-Bromoethyl)benzoic acid, 2-(4-Carboxyphenyl)ethyl bromide[1]

The structure consists of a central benzene ring, a carboxylic acid group (-COOH), and a bromoethyl side chain (-CH₂CH₂Br).

Physicochemical and Computed Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 229.07 g/mol | [1][3] |

| Melting Point | 206-208 °C | [3] |

| Boiling Point | 332.5 °C at 760 mmHg | [3] |

| Density | 1.548 g/cm³ | [3] |

| Flash Point | 154.9 °C | [3] |

| XlogP (Predicted) | 3.1 | [4] |

| InChI | InChI=1S/C9H9BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | [1][2] |

| InChIKey | BKMRWJWLBHHGCF-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=CC=C1CCBr)C(=O)O | [1] |

Synthesis Protocol

The overall transformation is: 3-(4-carboxyphenyl)propanoic acid → this compound.

Experimental Protocol: Hunsdiecker Reaction Approach

Objective: To synthesize this compound from 3-(4-carboxyphenyl)propanoic acid via a Hunsdiecker-type decarboxylative bromination.

Step 1: Preparation of the Silver Salt

-

Dissolve 10.0 g of 3-(4-carboxyphenyl)propanoic acid in 200 mL of deionized water containing one molar equivalent of sodium hydroxide.

-

Warm the solution gently to ensure complete dissolution.

-

In a separate flask, dissolve one molar equivalent of silver nitrate (AgNO₃) in 50 mL of deionized water.

-

While stirring vigorously, slowly add the silver nitrate solution to the sodium carboxylate solution. A precipitate of the silver salt of 3-(4-carboxyphenyl)propanoic acid will form immediately.

-

Protect the suspension from light by wrapping the flask in aluminum foil, as silver salts are light-sensitive.

-

Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, followed by acetone to aid in drying.

-

Dry the silver salt completely in a vacuum oven at a temperature not exceeding 60°C. The salt must be anhydrous for the next step.

Step 2: Decarboxylative Bromination

-

Suspend the dried silver salt (from Step 1) in 150 mL of a dry, inert solvent such as carbon tetrachloride (CCl₄).[5] Caution: CCl₄ is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Add one molar equivalent of elemental bromine (Br₂) dropwise to the suspension while stirring. The reaction is often initiated by gentle heating or photochemical means.

-

The reaction mixture will typically show signs of reaction such as the disappearance of the bromine color and the precipitation of silver bromide (AgBr).

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated silver bromide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Synthesis Workflow Diagram

Caption: A representative two-step synthesis of this compound.

Biological Activity and Metabolic Pathway

While not a drug itself, this compound serves as a valuable chemical probe and intermediate. Its interaction with biological systems has been characterized through structural biology.

Interaction with Cytochrome P450 CYP199A4

This compound is a known substrate for the enzyme CYP199A4 , a cytochrome P450 from the bacterium Rhodopseudomonas palustris.[7] The crystal structure of this enzyme in complex with this compound has been solved (PDB ID: 7TZY ), providing insight into its binding and metabolism.[1][7]

The study revealed that CYP199A4 catalyzes the oxidation of the ethyl side chain of the molecule, leading to two primary types of metabolites:

-

α-Hydroxylation Product: The major metabolite results from the hydroxylation of the carbon atom adjacent to the benzene ring.

-

Desaturation Product: A minor pathway leads to the formation of 4-vinylbenzoic acid through desaturation (loss of HBr and introduction of a double bond).[7]

The presence of the electron-withdrawing bromine atom was found to alter the substrate's positioning within the enzyme's active site compared to similar substrates like 4-ethylbenzoic acid, thereby influencing the reaction's outcome.[7]

Metabolic Pathway Diagram

References

- 1. This compound | C9H9BrO2 | CID 104068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chegg.com [chegg.com]

- 3. books.rsc.org [books.rsc.org]

- 4. PubChemLite - this compound (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

- 5. byjus.com [byjus.com]

- 6. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 7. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Solubility of 4-(2-Bromoethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research for this technical guide did not yield specific quantitative solubility data for 4-(2-bromoethyl)benzoic acid in various organic solvents. The information presented herein provides a comprehensive overview of the principles of its solubility, detailed experimental protocols for its determination, and a logical workflow for these procedures. This guide is intended to equip researchers with the foundational knowledge and methodologies to conduct their own solubility studies.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its utility is underscored by its bifunctional nature, possessing both a carboxylic acid and a bromoethyl group, which allows for a variety of chemical transformations. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development.

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the physicochemical properties of the solvent. For this compound, the polar carboxylic acid group suggests solubility in polar solvents, while the phenyl and bromoethyl groups introduce nonpolar characteristics, indicating potential solubility in less polar organic solvents.

This guide provides a detailed overview of the expected solubility behavior of this compound, comprehensive experimental protocols for quantitatively determining its solubility, and a visual representation of a typical experimental workflow.

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with protic solvents, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of the polar carboxylic acid moiety. Good solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring and the ethyl chain provides some nonpolar character. However, the highly polar carboxylic acid group will likely limit solubility in strongly nonpolar solvents. Toluene, being an aromatic solvent, might show slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can act as hydrogen bond acceptors, suggesting they may be effective solvents for this compound.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not published in readily accessible scientific literature. Researchers are encouraged to use the experimental protocols outlined in the following section to determine these values empirically. The table below is provided as a template for organizing experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Example: Ethanol | 25 | [Experimental Value] | [Experimental Value] | [e.g., Gravimetric] |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | |

| Acetone | 25 | [Experimental Value] | [Experimental Value] | |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | |

| Toluene | 25 | [Experimental Value] | [Experimental Value] | |

| Dichloromethane | 25 | [Experimental Value] | [Experimental Value] | |

| Hexane | 25 | [Experimental Value] | [Experimental Value] |

Experimental Protocols for Solubility Determination

Several robust methods can be employed to determine the solubility of this compound in organic solvents. The choice of method may depend on the required accuracy, the properties of the solvent, and the available analytical instrumentation.

This is a straightforward and widely used method for determining solubility.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

-

Agitate the mixture (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Quantification:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a crystallizing dish or a round-bottom flask).

-

Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents, a vacuum oven may be necessary.

-

Once the solvent is completely removed, dry the solid residue to a constant weight.

-

The final weight of the residue corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

-

This method is highly accurate and suitable for determining the solubility of compounds that have a chromophore, such as this compound.

Protocol:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, centrifuge a portion of the suspension to pellet the undissolved solid.

-

Withdraw a small aliquot of the clear supernatant and dilute it with a suitable mobile phase or a solvent in which the compound is freely soluble to a concentration within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

-

-

HPLC Analysis:

-

Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

-

A typical HPLC system would consist of a C18 reversed-phase column and a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid, to ensure the carboxylic acid is protonated). Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 240 nm).

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This concentration represents the solubility.

-

This classical method is useful for acidic or basic compounds and can be performed with standard laboratory equipment.

Protocol:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent of interest as described in the gravimetric method (Step 1).

-

-

Titration:

-

Carefully withdraw a known volume of the clear, saturated solution.

-

If the solvent is immiscible with water, an extraction step may be necessary. Otherwise, if the solvent is miscible with a suitable titration medium, the solution can be directly titrated.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

-

Calculation:

-

Use the volume of the titrant and its concentration to calculate the moles of this compound in the aliquot of the saturated solution.

-

From this, the solubility can be expressed in moles per liter (mol/L) or converted to grams per 100 mL.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the HPLC method.

Caption: Experimental workflow for solubility determination by HPLC.

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromoethyl)benzoic Acid

This technical guide provides a detailed overview of the melting and boiling points of 4-(2-Bromoethyl)benzoic acid, along with comprehensive experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data of this compound

This compound is a benzoic acid derivative. Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9BrO2 | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Melting Point | 206-208°C | [1] |

| Boiling Point | 332.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.548 ± 0.06 g/cm³ (Predicted) | [1] |

| CAS Number | 52062-92-7 | [1][2] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[3] The following sections detail standard laboratory procedures for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting range.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[3]

-

Mortar and pestle (optional, for grinding crystals)

-

Spatula

Procedure (Capillary Method): [3][4][5]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[4]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 2-3 mm.[3][4]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[3][4]

-

Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point (206°C).[4]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Purity Check (Mixed Melting Point): To verify the identity of the compound, a mixed melting point determination can be performed. Mix the sample with a known standard of this compound. If there is no depression in the melting point, the sample is likely pure and identical to the standard.[3]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] Since the boiling point of this compound is high, a distillation method or a high-temperature apparatus like a Thiele tube with a suitable high-boiling liquid (e.g., mineral oil) is required.

Apparatus:

-

High-boiling point liquid (e.g., mineral oil)[9]

-

Small test tube (e.g., Durham tube)[8]

-

Capillary tube (sealed at one end)[7]

-

Thermometer (-10 to 360°C range)[9]

-

Rubber band or thread[7]

Procedure (Thiele Tube Method): [7][8]

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the small test tube.[9]

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[7][8]

-

Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7]

-

Heating:

-

Insert the thermometer and attached tube into the Thiele tube, ensuring the test tube is immersed in the oil.[7][8]

-

Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heat distribution through convection currents.[7]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

-

Measurement:

Workflow and Process Visualization

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties discussed.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | 52062-92-7 [amp.chemicalbook.com]

- 2. This compound | C9H9BrO2 | CID 104068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Spectral Data of 4-(2-Bromoethyl)benzoic acid

This guide provides a comprehensive overview of the spectral data for 4-(2-bromoethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, complete with detailed experimental protocols and data analysis.

Molecular Structure and Properties

This compound is a derivative of benzoic acid with the chemical formula C9H9BrO2. Its molecular weight is approximately 229.07 g/mol .[1][2] The structure, characterized by a carboxylic acid group and a bromoethyl substituent on the benzene ring, is a key determinant of its spectral characteristics.

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol [1][2]

CAS Registry Number: 52062-92-7[1]

IUPAC Name: this compound[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR data have been acquired for this compound, typically in a deuterated solvent such as dimethyl sulfoxide (DMSO-d6).[3][4]

2.1. ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 2H | Ar-H (ortho to COOH) |

| ~7.4 | d | 2H | Ar-H (ortho to CH2CH2Br) |

| ~3.8 | t | 2H | -CH2-Br |

| ~3.2 | t | 2H | Ar-CH2- |

| ~12.9 | s | 1H | -COOH |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

2.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~145 | Ar-C (quaternary, attached to CH2CH2Br) |

| ~131 | Ar-C (quaternary, attached to COOH) |

| ~130 | Ar-CH (ortho to COOH) |

| ~129 | Ar-CH (ortho to CH2CH2Br) |

| ~37 | Ar-CH2- |

| ~33 | -CH2-Br |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[3]

2.3. Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of a solid organic compound like this compound:

-

Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean vial.[5] Gentle vortexing or sonication can aid dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Sample Volume: Ensure the final sample volume in the NMR tube is between 4.0 and 5.0 cm from the bottom.[5]

-

Internal Standard: An internal standard like tetramethylsilane (TMS) may be added for precise chemical shift referencing.[6]

-

Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using an appropriate pulse sequence.[5]

2.4. NMR Data Interpretation Workflow

Caption: General workflow for NMR data acquisition, processing, and interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.1. IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~920 | Broad | O-H bend (Carboxylic Acid) |

| ~650 | Medium | C-Br stretch |

Note: The exact wavenumbers can vary slightly depending on the sampling method.

3.2. Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

For solid samples, a common and effective method is the thin solid film technique.[7]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[7]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. The ideal film is transparent and uniform.[7]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent moisture damage.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

4.1. Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) with a characteristic intensity ratio.[8]

| m/z | Relative Intensity | Assignment |

| 228/230 | Moderate | [M]⁺ (Molecular Ion) |

| 183/185 | Moderate | [M - COOH]⁺ |

| 149 | High | [M - Br]⁺ |

| 135 | High | [M - CH2Br]⁺ |

| 104 | Moderate | [C7H4O]⁺ |

Note: The relative intensities are approximate and can vary depending on the ionization method and instrument conditions.

4.2. Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common method for the analysis of small, volatile organic molecules.[9]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized. For compounds that are not sufficiently volatile, they may be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).[10]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a radical cation known as the molecular ion.[8][11]

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals or molecules.[10]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[11]

-

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[11]

4.3. Spectral Analysis Workflow

Caption: An integrated approach to structure elucidation using NMR, IR, and MS data.

This comprehensive guide provides the foundational spectral data and methodologies necessary for the identification, characterization, and utilization of this compound in various scientific applications.

References

- 1. 4'-(2-Bromoethyl)benzoic acid [webbook.nist.gov]

- 2. This compound | C9H9BrO2 | CID 104068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(52062-92-7) 13C NMR [m.chemicalbook.com]

- 4. This compound(52062-92-7) 1H NMR spectrum [chemicalbook.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Reactivity of the Bromoethyl Group on an Aromatic Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromoethyl group attached to an aromatic ring, a pivotal structural motif in organic synthesis and drug discovery. The unique positioning of the bromine atom on an ethyl side chain of an aromatic nucleus imparts a versatile reactivity profile, making it a valuable precursor for a wide array of chemical transformations. This document delves into the core reactions, mechanistic principles, influencing factors, and practical applications of this important functional group, with a particular focus on its relevance in the development of therapeutic agents.

Core Reactivity Principles

The reactivity of a bromoethyl group on an aromatic ring is primarily dictated by the position of the bromine atom relative to the aromatic system. The two common isomers are (1-bromoethyl)benzene and (2-bromoethyl)benzene, each exhibiting distinct chemical behavior.

(1-Bromoethyl)benzene , a benzylic halide, is characterized by the bromine atom being attached to the carbon atom directly bonded to the aromatic ring. This benzylic position renders the C-Br bond highly reactive towards nucleophilic substitution and elimination reactions due to the stabilization of the resulting carbocation or transition state by the adjacent π-system of the aromatic ring.

(2-Bromoethyl)benzene , also known as phenethyl bromide, is a primary alkyl halide where the bromine atom is separated from the aromatic ring by a methylene group. While still reactive, its behavior is more characteristic of a primary alkyl halide, though the phenyl group can exert electronic and steric influences.

This guide will focus on the reactivity of (2-bromoethyl)benzene and related structures, as they are common intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The primary reactions involving the bromoethyl group are nucleophilic substitution, elimination, and organometallic transformations.[2]

Key Reactions and Mechanisms

The bromoethyl group on an aromatic ring is a versatile handle for a variety of chemical transformations, including nucleophilic substitution, elimination, and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of (2-bromoethyl)benzene, allowing for the introduction of a wide range of functional groups.[1] These reactions typically proceed via an S(_N)2 mechanism, characteristic of primary alkyl halides.[2]

Mechanism: The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the simultaneous displacement of the bromide leaving group.[2] This process results in an inversion of stereochemistry at the reaction center, although for the achiral (2-bromoethyl)benzene, this is not observable. The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.

// Reactants sub [label=<(2-Bromoethyl)benzene + Nu->];

// Transition State ts [label=<Nu---[CH(H)-CH₂(Ph)]---BrTransition State>, shape=box, style=dashed, fillcolor="#F1F3F4"];

// Products prod [label=<Product + Br->];

// Arrows sub -> ts [label="S N 2 Attack"]; ts -> prod [label="Leaving Group Departure"]; } aclk Figure 1: S(_N)2 reaction workflow.

Common nucleophiles employed in reactions with (2-bromoethyl)benzene include:

-

Azides: Reaction with sodium azide yields 2-phenylethyl azide, a key intermediate in "click chemistry."[2]

-

Amines: Forms secondary and tertiary amines, which are integral components of many biologically active molecules.[2]

-

Alkoxides: Leads to the formation of ethers via the Williamson ether synthesis.[2]

-

Cyanides: Produces nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Factors Influencing Nucleophilic Substitution:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.

-

Steric Hindrance: While (2-bromoethyl)benzene is a primary halide with minimal steric hindrance, bulky nucleophiles may react more slowly.

Elimination Reactions

When treated with a strong, bulky base, (2-bromoethyl)benzene can undergo an E2 elimination reaction to form styrene, an industrially significant monomer.[2]

Mechanism: The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), while simultaneously, the C-Br bond breaks, and a double bond is formed.[2] The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

// Reactants sub [label=<(2-Bromoethyl)benzene + Base>];

// Transition State ts [label=<[Base---H---CH---CH(Ph)---Br]‡Transition State>, shape=box, style=dashed, fillcolor="#F1F3F4"];

// Products prod [label=<Styrene + H-Base+ + Br->];

// Arrows sub -> ts [label="E2 Elimination"]; ts -> prod; } aclk Figure 2: E2 elimination reaction workflow.

Factors Influencing Elimination vs. Substitution:

The competition between E2 and S(_N)2 reactions is a critical consideration in the reactions of (2-bromoethyl)benzene.

-

Base Strength and Steric Hindrance: Strong, sterically hindered bases, such as potassium tert-butoxide, favor elimination over substitution.

-

Temperature: Higher temperatures generally favor elimination reactions.

-

Solvent: Less polar solvents tend to favor elimination.

Under harsher conditions with a very strong base, a double elimination can occur to yield phenylacetylene.[2]

Organometallic Reactions

(2-Bromoethyl)benzene can be converted into its corresponding Grignard reagent, 2-phenylethylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent.[2]

Mechanism: The formation of a Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. This powerful organometallic reagent is a strong nucleophile and a strong base.

// Reactants sub [label="(2-Bromoethyl)benzene + Mg"];

// Solvent solvent [label="Anhydrous Ether", shape=box, style=rounded, fillcolor="#FFFFFF"];

// Product prod [label="2-Phenylethylmagnesium bromide"];

// Arrows sub -> prod [label="Reaction"]; solvent -> prod [style=dotted]; } aclk Figure 3: Grignard reagent formation.

The resulting Grignard reagent can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.[2] For example, reaction with carbon dioxide followed by an acidic workup yields 3-phenylpropanoic acid.[2]

Palladium-Catalyzed Cross-Coupling Reactions

While the bromoethyl group itself is not directly involved in typical palladium-catalyzed cross-coupling reactions, the bromine atom on the aromatic ring of a related compound, such as 4-bromoethylbenzene, is a key participant in reactions like the Suzuki-Miyaura and Heck couplings.

-

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a powerful method for the synthesis of biaryl compounds.

-

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.

Quantitative Data on Reactivity

Quantifying the reactivity of the bromoethyl group is essential for predicting reaction outcomes and optimizing conditions. The following tables summarize representative data for key reactions.

Table 1: Nucleophilic Substitution of (2-Bromoethyl)benzene with Sodium Azide

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DMSO | 25 | 1 | 94 | [3] |

| Acetone/Water (4:1) | 25 | >48 | - | [4] |

Table 2: Elimination of (1-Bromoethyl)benzene to Styrene

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Potassium tert-butoxide | tert-Butanol | 82 | - | [5] |

| Alcoholic KOH | Ethanol | - | - | [6] |

Table 3: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

| Aryl Bromide | Arylboronic Acid | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Pd₂(dba)₃ / Ligand | Dioxane | 110 | - | 74 | [7] |

| 2-Bromotoluene | Phenylboronic acid | K₃PO₄ | Pd₂(dba)₃ / Ligand | Dioxane | 110 | - | 85 | [7] |

| 4-Bromobenzonitrile | Phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂ / Ligand | Toluene | 80 | - | 95 | [5] |

Table 4: Heck Reaction of Aryl Bromides with Alkenes

| Aryl Bromide | Alkene | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Styrene | K₂CO₃ | Pd@MOF-NH₂ | DMF | 120 | 12 | >96 | [8] |

| 4-Bromoacetophenone | Styrene | K₂CO₃ | Pd(OAc)₂ / Ligand | DMF/Water | 80 | 4 | 92 | [8] |

| Aryl Halide | Acrylate | K₂CO₃ | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl₂] | DMF | 100 | 20 | Moderate-Good | [9] |

Detailed Experimental Protocols

Synthesis of 2-Phenylethyl Azide via Nucleophilic Substitution

Materials:

-

(2-Bromoethyl)benzene

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-bromoethyl)benzene (1.0 eq.) in DMSO.

-

Add sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Slowly add water to the reaction mixture (caution: exothermic).

-

Extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine (2 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude 2-phenylethyl azide as a clear oil.[4]

Synthesis of Styrene via Elimination Reaction

Materials:

-

(1-Bromoethyl)benzene

-

Potassium tert-butoxide

-

tert-Butanol

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve (1-bromoethyl)benzene in tert-butanol.

-

Add potassium tert-butoxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent by distillation to obtain styrene.[5]

Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., a phosphine ligand)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk tube, add the aryl bromide (1.0 eq.), arylboronic acid (1.5 eq.), base (3.0 eq.), palladium catalyst, and ligand under an inert atmosphere (e.g., argon).

-

Add the degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture (e.g., to 110 °C) with stirring until the starting material is consumed (monitor by GC or TLC).

-

Cool the reaction to room temperature, add water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[7]

Heck Reaction of an Aryl Bromide with an Alkene

Materials:

-

Aryl bromide (e.g., bromobenzene)

-

Alkene (e.g., styrene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add the aryl bromide (1.0 mmol), alkene (1.2 mmol), base (2.0 mmol), and palladium catalyst.

-

Add the solvent and stir the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 12 hours).

-

After the reaction is complete, cool the system and remove the catalyst by filtration if heterogeneous.

-

Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with water.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.[8]

Biological Relevance and Signaling Pathways

The reactivity of functional groups related to the bromoethyl moiety is of significant interest in drug development, particularly in the design of covalent inhibitors that form a permanent bond with their biological target. A notable example is phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables, which features a reactive isothiocyanate group in a similar position to the bromine in (2-bromoethyl)benzene.[10]

PEITC is known to exert its anticancer effects by modulating several key signaling pathways.[1][11] One of the most well-characterized targets of PEITC is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[11][12]

The Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10][12] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.

PEITC, being an electrophile, can covalently modify specific cysteine residues on Keap1, particularly Cys151.[1][13] This modification mimics the effect of oxidative stress, leading to the activation of the Nrf2 pathway and the upregulation of antioxidant and detoxification enzymes.

The ability of compounds with a reactive phenethyl group to covalently modify specific protein targets highlights the importance of understanding the reactivity of the bromoethyl group on an aromatic ring in the context of drug design and development. This knowledge can be leveraged to design potent and selective covalent inhibitors for various therapeutic targets.

Conclusion

The bromoethyl group on an aromatic ring is a versatile and reactive functional group that serves as a valuable building block in organic synthesis. Its propensity to undergo nucleophilic substitution, elimination, and organometallic reactions allows for the facile introduction of a wide range of molecular complexity. In the context of drug development, the reactivity of this and related moieties is particularly relevant for the design of covalent inhibitors that can modulate the activity of key signaling pathways. A thorough understanding of the factors governing the reactivity of the bromoethyl group is therefore crucial for researchers and scientists in both academic and industrial settings.

References

- 1. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Table 1 from Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution | Semantic Scholar [semanticscholar.org]

- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 10. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury [thno.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Bifunctional Benzoic Acid Derivatives: A Technical Guide to Research and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in medicinal chemistry and chemical biology.[1][2] The introduction of a second functional group transforms these molecules into versatile bifunctional linkers and pharmacophores, enabling the creation of sophisticated molecular architectures for advanced therapeutic and research applications.[3][4] This technical guide provides an in-depth overview of the core research uses of bifunctional benzoic acid derivatives, focusing on their applications in targeted protein degradation, enzyme inhibition, and prodrug strategies. It includes detailed experimental protocols, quantitative data, and pathway visualizations to empower researchers in drug discovery and development.

Core Applications in Drug Development

The dual-functionality of these derivatives allows them to act as bridges between two distinct molecular entities, a principle that is masterfully exploited in several modern therapeutic strategies.[3]

Targeted Protein Degradation (TPD)

One of the most significant applications of bifunctional molecules is in the field of Targeted Protein Degradation (TPD), particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules comprising a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[7] Benzoic acid derivatives are frequently incorporated into these critical linker structures.[8]

The linker is not merely a spacer; its length, rigidity, and composition are crucial for the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which precedes the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] This approach allows for the elimination of pathogenic proteins, offering advantages over traditional inhibition, especially for "undruggable" targets.[5]

Beyond the proteasome, bifunctional molecules are being developed for lysosome-dependent degradation strategies to target extracellular and cell membrane proteins.[9][10]

Enzyme Inhibition

Benzoic acid derivatives are a cornerstone of many enzyme inhibitors, with their pharmacological effects often dictated by the nature and position of their functional groups.[1][2]

-

Cyclooxygenase (COX) Inhibition: Salicylates, a well-known class of benzoic acid derivatives, exert their anti-inflammatory and analgesic effects by inhibiting COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[11] This mechanism is fundamental to the action of nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Histone Deacetylase (HDAC) Inhibition: Certain naturally occurring benzoic acid derivatives have been identified as potential HDAC inhibitors.[12] By inhibiting HDACs, these compounds can modulate gene expression, prevent the expression of oncogenes, and induce cancer cell death through apoptosis and cell cycle arrest, making them promising therapeutic targets in oncology.[13] Dihydroxybenzoic acid (DHBA), for instance, has been shown to inhibit HDAC activity and retard cancer cell growth.[12][13]

-

Other Enzyme Targets: The versatility of this chemical scaffold has led to the development of inhibitors for a wide range of other enzymes, including influenza neuraminidase[14], acetylcholinesterase, and carbonic anhydrases for Alzheimer's disease[15], and fungal-specific CYP53 for antifungal applications[16].

Prodrugs and Drug Delivery

Bifunctional benzoic acid derivatives are also employed in prodrug design to improve the pharmacokinetic properties of therapeutic agents. Esterification of a drug with a benzoic acid moiety can enhance its ability to cross cell membranes.[17] Once inside the target cell or organism, native enzymes can cleave the ester bond, releasing the active drug. This strategy has been explored for developing dual-acting prodrugs carrying two different anticancer agents on a single linker[18] and for improving the delivery of antitubercular agents[17].

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on bifunctional benzoic acid derivatives, highlighting their therapeutic potential.

Table 1: Pharmacological Activity of Benzoic Acid Derivatives

| Compound Class | Derivative Example | Target(s) | IC50 | Therapeutic Area | Reference |

|---|---|---|---|---|---|

| Salicylates | Aspirin | COX-1, COX-2 | ~150 µM (COX-1) | Anti-inflammatory | [11] |

| Salicylates | Diflunisal | COX-1, COX-2 | ~50 µM (COX-1) | Analgesic | [11] |

| VLA-4 Antagonist | Compound 12l | VLA-4 | 0.51 nM | Inflammation | [19] |

| Neuraminidase Inhibitor | 4-acetylamino-3-guanidinobenzoic acid | N9 Neuraminidase | 2.5 µM | Antiviral (Influenza) | [14] |

| Multi-target Inhibitor | Compound 6f | AChE, hCA I, hCA II | 13.62 nM (AChE) | Alzheimer's Disease | [15] |

| Anticancer Agent | Gallic acid–stearylamine conjugate | A431 cells | 100 µg/ml | Anticancer |[20] |

Table 2: Pharmacokinetic Properties of a VLA-4 Antagonist (Compound 12l) [19]

| Species | Plasma Clearance (CL) (ml/min/kg) | Oral Bioavailability (F) (%) |

|---|---|---|

| Mice | 18.5 | 28 |

| Rats | 5.2 | 36 |

| Dogs | 3.6 | 55 |

Table 3: Synthesis Yields of 2-Benzoylbenzoic Acid Derivatives [21]

| Method | Derivative | Yield (%) |

|---|---|---|

| Base-Promoted Aerobic Cascade | 2-(2-Aminobenzoyl)benzoic acid | 69% |

| Base-Promoted Aerobic Cascade | 5-Methyl-2-(2-aminobenzoyl)benzoic acid | 82% |

| Friedel-Crafts Acylation | 2-(4-Chlorobenzoyl)benzoic acid | 56% |

| Friedel-Crafts Acylation | 2-(4-Methoxybenzoyl)benzoic acid | 42-76% |

| Friedel-Crafts Acylation | 2-Benzoylbenzoic acid | 74-88% |

Experimental Protocols

Detailed methodologies are essential for the synthesis and application of these versatile compounds.

Protocol 1: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

This protocol describes a classic and widely used method for producing the core 2-benzoylbenzoic acid structure.[21]

Materials:

-

Phthalic anhydride

-

Benzene (thiophene-free)

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and thiophene-free benzene.

-

Reagent Addition: Cool the flask in an ice-water bath. Gradually add anhydrous aluminum chloride in small portions while stirring continuously.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture at 50°C for approximately one hour until the evolution of HCl gas ceases.

-

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Purification: Remove the excess benzene by steam distillation. Filter the remaining hot solution to remove any insoluble impurities.

-

Precipitation: Transfer the hot filtrate to a beaker and add concentrated HCl to precipitate the 2-benzoylbenzoic acid.

-

Isolation: Cool the mixture, collect the crystalline product by filtration, wash with cold water, and dry.